CPI-455: An In-Depth Technical Guide to the KDM5 Inhibitor
CPI-455: An In-Depth Technical Guide to the KDM5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and specific small-molecule inhibitor of the KDM5 family of histone demethylases.[1][2] The KDM5 enzymes, also known as the JARID1 family, are critical regulators of chromatin structure and gene expression, primarily through the demethylation of histone H3 at lysine 4 (H3K4).[1] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, where it is associated with drug resistance and the survival of persister cells.[1][2] This technical guide provides a comprehensive overview of CPI-455, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its effects on key signaling pathways.
Mechanism of Action
CPI-455 exerts its biological effects through the competitive inhibition of the KDM5 family of enzymes. The crystal structure of KDM5A in complex with CPI-455 has revealed that the inhibitor binds to the active site, chelating the catalytic iron atom and preventing the binding of the enzyme's substrate, trimethylated H3K4 (H3K4me3).[3] This inhibition leads to a global increase in the levels of H3K4me3, a histone mark associated with active gene transcription.[4] By preventing the removal of this mark, CPI-455 can modulate gene expression and induce various cellular responses, including the reduction of drug-tolerant cancer cells.[4]
Quantitative Data
The following tables summarize the key quantitative data for CPI-455, including its inhibitory activity against various histone demethylases and its effects on cancer cell lines.
Table 1: Inhibitory Activity of CPI-455 against Histone Demethylases
| Target | IC50 (nM) | Selectivity | Reference |
| KDM5A | 10 | - | [5] |
| KDM5B | Similar to KDM5A | - | [3] |
| KDM5C | Similar to KDM5A | - | [3] |
| KDM2, KDM3, KDM4, KDM6, KDM7 subfamilies | >200-fold vs KDM5 | High | [5] |
| KDM4C | ~200-fold vs KDM5A | High | [6] |
| KDM7B | ~770-fold vs KDM5A | High | [3] |
Table 2: Cellular Activity of CPI-455 in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MCF-7 | 35.4 | [4] |
| T-47D | 26.19 | [4] |
| EFM-19 | 16.13 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving CPI-455.
KDM5 Enzymatic Assay (AlphaLISA)
This protocol is based on the principles of the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based immunoassay used to measure the activity of histone demethylases.
Materials:
-
Recombinant KDM5A, KDM5B, or KDM5C enzyme
-
CPI-455
-
Biotinylated H3K4me3 peptide substrate
-
S-Adenosyl methionine (SAM) as a cofactor
-
AlphaLISA anti-H3K4me2 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of CPI-455 in the assay buffer.
-
In a 384-well plate, add the KDM5 enzyme, biotinylated H3K4me3 substrate, and SAM to the assay buffer.
-
Add the CPI-455 dilutions to the reaction mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Add the AlphaLISA anti-H3K4me2 acceptor beads and incubate in the dark to allow for binding to the demethylated substrate.
-
Add the streptavidin-coated donor beads, which will bind to the biotinylated substrate.
-
Incubate in the dark. If the acceptor and donor beads are in close proximity (i.e., bound to the same substrate molecule), a chemiluminescent signal is generated upon excitation at 680 nm.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the activity of the KDM5 enzyme.
-
Calculate IC50 values by plotting the signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[7][8][9]
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of CPI-455 on the viability of cancer cell lines, such as MCF-7.[10]
Materials:
-
MCF-7 cells
-
CPI-455
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of CPI-455 in the complete growth medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of CPI-455. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[10][11][12][13][14]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for H3K4me3
This protocol outlines the steps to identify the genomic regions with altered H3K4me3 levels upon treatment with CPI-455.
Materials:
-
Cells treated with CPI-455 or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads with a series of buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a standard kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for H3K4me3. Compare the H3K4me3 profiles of CPI-455-treated and control cells to identify differential regions.[15][16][17][18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CPI-455 and a typical experimental workflow for its characterization.
Conclusion
CPI-455 is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its high potency and selectivity make it a suitable probe for studying the consequences of KDM5 inhibition in various cellular contexts. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting KDM5 enzymes. Further research into the in vivo efficacy and safety of CPI-455 and its analogs is warranted to translate these preclinical findings into novel therapeutic strategies.
References
- 1. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | H3K4me3 Histone ChIP-Seq Analysis Reveals Molecular Mechanisms Responsible for Neutrophil Dysfunction in HIV-Infected Individuals [frontiersin.org]
- 17. Differential H3K4me3 Domains in Normal and Colorectal Cancer Cells Reveal Novel Epigenetic Targets [mdpi.com]
- 18. researchgate.net [researchgate.net]
